molecular formula C13H18N2O B12620636 (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one CAS No. 918968-68-0

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one

Katalognummer: B12620636
CAS-Nummer: 918968-68-0
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: VACWPXYIMJYERW-QNIGDANOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one is a complex organic compound that features a unique structure combining a pyridine ring and an aziridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the aziridine ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aziridine ring or the ketone group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action for (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This can affect various biochemical pathways and molecular targets, making it a compound of interest in drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]butan-2-one: Similar structure but with a shorter carbon chain.

    (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]hexan-2-one: Similar structure but with a longer carbon chain.

Eigenschaften

CAS-Nummer

918968-68-0

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

(3S)-4-methyl-3-[(2S)-2-pyridin-2-ylaziridin-1-yl]pentan-2-one

InChI

InChI=1S/C13H18N2O/c1-9(2)13(10(3)16)15-8-12(15)11-6-4-5-7-14-11/h4-7,9,12-13H,8H2,1-3H3/t12-,13-,15?/m0/s1

InChI-Schlüssel

VACWPXYIMJYERW-QNIGDANOSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)C)N1C[C@H]1C2=CC=CC=N2

Kanonische SMILES

CC(C)C(C(=O)C)N1CC1C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.